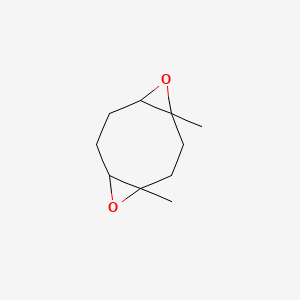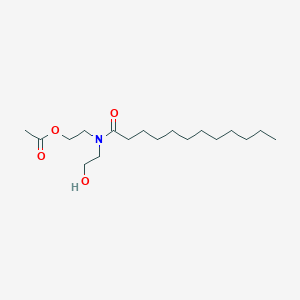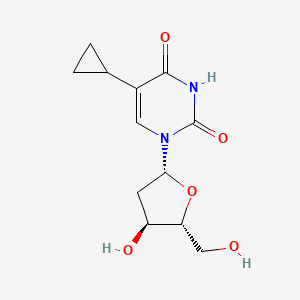
5-Cyclopropyl-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2’-deoxyuridine is a synthetic nucleoside analog with the molecular formula C₁₂H₁₆N₂O₅. It is structurally similar to thymidine, a natural nucleoside, but with a cyclopropyl group attached to the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it of interest in various scientific fields, particularly in antiviral research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2’-deoxyuridine typically involves the cyclopropylation of 2’-deoxyuridine. One common method includes the use of cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the cyclopropyl group is introduced at the 5-position of the uracil ring .
Industrial Production Methods
Industrial production of 5-Cyclopropyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-Cyclopropyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different biological activities and properties .
科学的研究の応用
5-Cyclopropyl-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has shown activity against herpes simplex virus, making it a potential antiviral agent.
Biological Studies: Used in studies to understand DNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other nucleoside analogs and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-Cyclopropyl-2’-deoxyuridine involves its incorporation into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral DNA synthesis. The compound targets viral thymidine kinase, which phosphorylates it, allowing its incorporation into the DNA strand .
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A natural nucleoside involved in DNA synthesis.
Idoxuridine: An antiviral agent used to treat herpes simplex virus infections.
5-Ethynyl-2’-deoxyuridine: Known for its cytotoxic activity against cancer cells.
Uniqueness
5-Cyclopropyl-2’-deoxyuridine is unique due to the presence of the cyclopropyl group, which enhances its stability and alters its biological activity compared to other nucleoside analogs. This modification makes it a valuable compound in antiviral research and other scientific applications .
特性
CAS番号 |
108274-20-0 |
|---|---|
分子式 |
C12H16N2O5 |
分子量 |
268.27 g/mol |
IUPAC名 |
5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O5/c15-5-9-8(16)3-10(19-9)14-4-7(6-1-2-6)11(17)13-12(14)18/h4,6,8-10,15-16H,1-3,5H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChIキー |
HPQZQBHYQTUETK-IVZWLZJFSA-N |
異性体SMILES |
C1CC1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
C1CC1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


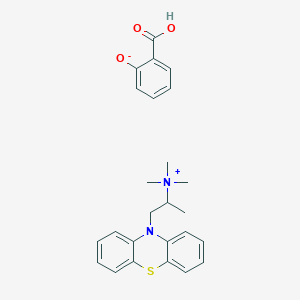


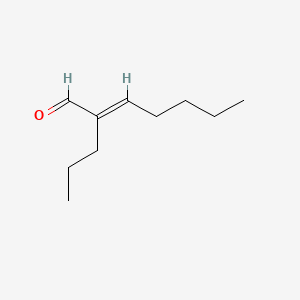
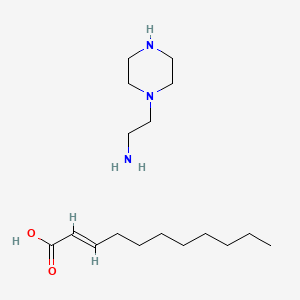
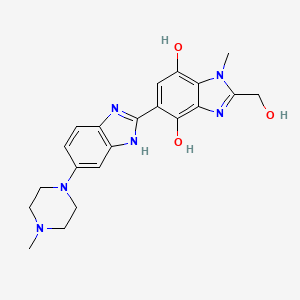

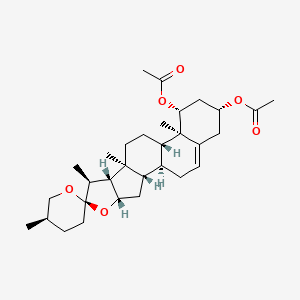
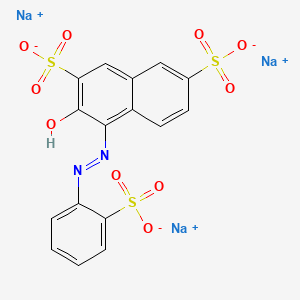
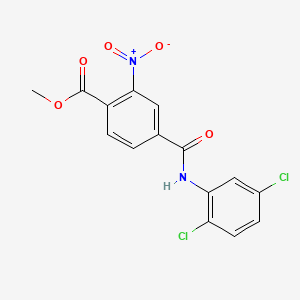

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
